molecular formula C16H16N2O2S B2881605 N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(2-thienyl)acetamide CAS No. 921999-33-9

N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(2-thienyl)acetamide

Cat. No. B2881605
CAS RN: 921999-33-9
M. Wt: 300.38
InChI Key: AQZKYWQSFQKDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(2-thienyl)acetamide, also known as TQ-A, is a novel compound that has been studied for its potential therapeutic applications in various diseases. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Anion Coordination and Molecular Assembly

One study delves into the spatial orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrating its tweezer-like geometry that facilitates the self-assembly of salt molecules through weak interactions. This property is crucial for designing new materials with specific channel-like structures for applications in molecular recognition and catalysis D. Kalita, J. Baruah, CrystEngComm, 2010.

Anticancer Activity

Another significant area of application is in the development of anticancer agents. A study synthesized and evaluated substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, revealing considerable cytotoxicity against cancer cell lines. This research paves the way for new therapeutic agents against various cancers, highlighting the compound's potential in oncology S. Kovalenko et al., Scientia Pharmaceutica, 2012.

Structural and Fluorescence Studies

The structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form gels or crystalline salts with mineral acids. These compounds exhibit altered fluorescence properties upon protonation or interaction with guests, suggesting applications in sensing, imaging, and photonics A. Karmakar, R. Sarma, J. Baruah, CrystEngComm, 2007.

Therapeutic Efficacy in Viral Infections

Research into the therapeutic effects of anilidoquinoline derivatives against Japanese encephalitis demonstrates significant antiviral and antiapoptotic effects. These findings suggest potential applications in treating viral infections and preventing virus-induced cellular damage Joydeep Ghosh et al., International journal of antimicrobial agents, 2008.

Peptidomimetic Building Blocks

The synthesis of N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and related compounds as novel peptidomimetic building blocks opens avenues in drug design and development, particularly in creating compounds that mimic peptide or protein structures for therapeutic applications P. Marinko et al., Journal of Heterocyclic Chemistry, 2000.

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-18-14-6-5-12(9-11(14)4-7-16(18)20)17-15(19)10-13-3-2-8-21-13/h2-3,5-6,8-9H,4,7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZKYWQSFQKDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

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